Cas no 246856-66-6 (3-amino-2-hydroxy-4-phenylbutanamide)

3-amino-2-hydroxy-4-phenylbutanamide 化学的及び物理的性質
名前と識別子
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- 3-Amino-2-hydroxy-4-phenylbutyramide
- 3-amino-2-hydroxy-4-phenylbutanamide
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- MDL: MFCD20691212
じっけんとくせい
- 密度みつど: 1.229±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 溶出度(41 g/l)(25ºC)、
3-amino-2-hydroxy-4-phenylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321893-0.5g |
3-amino-2-hydroxy-4-phenylbutanamide |
246856-66-6 | 95.0% | 0.5g |
$1058.0 | 2025-03-19 | |
Enamine | EN300-321893-1.0g |
3-amino-2-hydroxy-4-phenylbutanamide |
246856-66-6 | 95.0% | 1.0g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-321893-0.05g |
3-amino-2-hydroxy-4-phenylbutanamide |
246856-66-6 | 95.0% | 0.05g |
$315.0 | 2025-03-19 | |
Enamine | EN300-321893-0.25g |
3-amino-2-hydroxy-4-phenylbutanamide |
246856-66-6 | 95.0% | 0.25g |
$672.0 | 2025-03-19 | |
1PlusChem | 1P01BY3R-50mg |
3-amino-2-hydroxy-4-phenylbutanamide |
246856-66-6 | 95% | 50mg |
$452.00 | 2024-05-21 | |
1PlusChem | 1P01BY3R-100mg |
3-amino-2-hydroxy-4-phenylbutanamide |
246856-66-6 | 95% | 100mg |
$643.00 | 2024-05-21 | |
1PlusChem | 1P01BY3R-2.5g |
3-amino-2-hydroxy-4-phenylbutanamide |
246856-66-6 | 95% | 2.5g |
$3350.00 | 2023-12-18 | |
Enamine | EN300-321893-1g |
3-amino-2-hydroxy-4-phenylbutanamide |
246856-66-6 | 95% | 1g |
$1357.0 | 2023-09-04 | |
Enamine | EN300-321893-5g |
3-amino-2-hydroxy-4-phenylbutanamide |
246856-66-6 | 95% | 5g |
$3935.0 | 2023-09-04 | |
1PlusChem | 1P01BY3R-5g |
3-amino-2-hydroxy-4-phenylbutanamide |
246856-66-6 | 95% | 5g |
$4926.00 | 2023-12-18 |
3-amino-2-hydroxy-4-phenylbutanamide 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
3-amino-2-hydroxy-4-phenylbutanamideに関する追加情報
Comprehensive Overview of 3-amino-2-hydroxy-4-phenylbutanamide (CAS No. 246856-66-6): Properties, Applications, and Research Insights
3-amino-2-hydroxy-4-phenylbutanamide (CAS No. 246856-66-6) is a specialized organic compound with a unique molecular structure combining an amino group, a hydroxyl group, and a phenyl ring. This configuration grants it distinct chemical properties, making it a subject of interest in pharmaceutical and biochemical research. The compound’s amide functionality and chiral centers further enhance its potential for applications in drug development, particularly in modulating enzyme activity or serving as a building block for peptidomimetics.
Recent studies highlight the growing demand for chiral intermediates like 3-amino-2-hydroxy-4-phenylbutanamide, driven by advancements in asymmetric synthesis and targeted therapies. Researchers are exploring its role in designing small-molecule inhibitors for metabolic disorders, aligning with the trending focus on precision medicine. Its water solubility and hydrogen-bonding capacity also make it a candidate for optimizing drug bioavailability—a key concern in modern pharmacology.
From an industrial perspective, the synthesis of CAS No. 246856-66-6 often involves multi-step reactions, including reductive amination and stereoselective hydroxylation. Manufacturers emphasize scalable and eco-friendly processes, addressing the rising demand for green chemistry solutions. Analytical techniques such as HPLC and NMR spectroscopy are critical for verifying its purity and enantiomeric excess, ensuring compliance with regulatory standards.
The compound’s relevance extends to academic circles, where it serves as a model for studying structure-activity relationships (SAR). Questions like *"How does the hydroxyl group influence 3-amino-2-hydroxy-4-phenylbutanamide’s binding affinity?"* or *"What are its metabolic stability profiles?"* frequently appear in scientific forums, reflecting its interdisciplinary appeal. Such inquiries align with broader trends in computational chemistry and AI-driven drug discovery, where predictive modeling accelerates lead optimization.
In summary, 3-amino-2-hydroxy-4-phenylbutanamide exemplifies the convergence of synthetic innovation and therapeutic potential. Its versatility underscores its value across R&D sectors, while its CAS No. 246856-66-6 designation ensures traceability in global chemical databases. As research evolves, this compound may unlock novel pathways for treating complex diseases, cementing its role in the future of bioactive molecules.
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